molecular formula C20H24FN3O4S B305831 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide

4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide

Cat. No. B305831
M. Wt: 421.5 g/mol
InChI Key: JQZACQQNBQMCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as F-18 labeled flumazenil and is used in positron emission tomography (PET) scans to diagnose neurological disorders.

Mechanism of Action

F-18 labeled flumazenil binds to the benzodiazepine receptor in the brain, which is a subtype of the GABA-A receptor. This binding blocks the action of GABA, which is an inhibitory neurotransmitter that regulates neuronal activity in the brain. By blocking the action of GABA, F-18 labeled flumazenil increases the activity of neurons in the brain, which can lead to the symptoms of anxiety, insomnia, and muscle spasms.
Biochemical and Physiological Effects:
F-18 labeled flumazenil has been shown to have a high affinity for the benzodiazepine receptor in the brain. 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide scans using F-18 labeled flumazenil can provide information about the density and distribution of benzodiazepine receptors in the brain, which can help in the diagnosis and treatment of neurological disorders. F-18 labeled flumazenil has a half-life of approximately 110 minutes, which allows for accurate 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide imaging.

Advantages and Limitations for Lab Experiments

F-18 labeled flumazenil has several advantages for lab experiments. It is a highly selective antagonist of the benzodiazepine receptor, which allows for accurate 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide imaging. It has a short half-life, which minimizes the exposure of the patient to radiation. However, F-18 labeled flumazenil has some limitations for lab experiments. It is expensive and requires specialized equipment for 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide imaging. It also requires a trained technician to administer the injection and perform the 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide scan.

Future Directions

There are several future directions for the use of F-18 labeled flumazenil in scientific research. One direction is the development of new 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide imaging techniques that can provide more detailed information about the distribution and density of benzodiazepine receptors in the brain. Another direction is the use of F-18 labeled flumazenil in the development of new drugs for the treatment of neurological disorders. F-18 labeled flumazenil can be used to screen potential drug candidates for their ability to bind to the benzodiazepine receptor and regulate neuronal activity in the brain.

Synthesis Methods

The synthesis of 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide involves the reaction of N-methyl-2-(4-(2-nitrophenyl)piperazin-1-yl)acetamide with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified and labeled with F-18 to produce F-18 labeled flumazenil.

Scientific Research Applications

F-18 labeled flumazenil is used in 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide scans to diagnose neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. It is a selective antagonist of the benzodiazepine receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. 4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide scans using F-18 labeled flumazenil can provide information about the density and distribution of benzodiazepine receptors in the brain, which can help in the diagnosis and treatment of neurological disorders.

properties

Product Name

4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide

Molecular Formula

C20H24FN3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C20H24FN3O4S/c1-22(29(26,27)17-9-7-16(21)8-10-17)15-20(25)24-13-11-23(12-14-24)18-5-3-4-6-19(18)28-2/h3-10H,11-15H2,1-2H3

InChI Key

JQZACQQNBQMCTM-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.